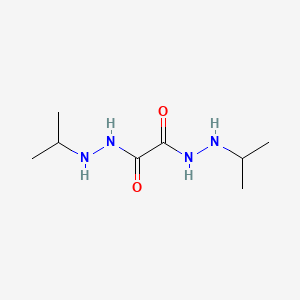
N'1,N'2-Diisopropyloxalohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’1,N’2-Diisopropyloxalohydrazide is a chemical compound with the molecular formula C8H18N4O2 and a molecular weight of 202.25 g/mol . It is known for its unique structure, which includes two isopropyl groups attached to an oxalohydrazide backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N’1,N’2-Diisopropyloxalohydrazide can be synthesized through the reaction of oxalyl chloride with isopropylhydrazine under controlled conditions. The reaction typically involves the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: In industrial settings, the production of N’1,N’2-Diisopropyloxalohydrazide involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions: N’1,N’2-Diisopropyloxalohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxalohydrazide derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with different reagents can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxalohydrazides and hydrazine derivatives, which have applications in different fields of research .
Aplicaciones Científicas De Investigación
N’1,N’2-Diisopropyloxalohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’1,N’2-Diisopropyloxalohydrazide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .
Comparación Con Compuestos Similares
N,N’-Diisopropylcarbodiimide: Similar in structure but differs in its reactivity and applications.
N,N’-Diisopropylurea: Shares some chemical properties but has different biological activities.
N,N’-Diisopropylhydrazine: Similar hydrazine derivative with distinct chemical behavior.
Propiedades
Fórmula molecular |
C8H18N4O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-N',2-N'-di(propan-2-yl)ethanedihydrazide |
InChI |
InChI=1S/C8H18N4O2/c1-5(2)9-11-7(13)8(14)12-10-6(3)4/h5-6,9-10H,1-4H3,(H,11,13)(H,12,14) |
Clave InChI |
XXNHVLQHTCOFFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NNC(=O)C(=O)NNC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate](/img/structure/B13645674.png)
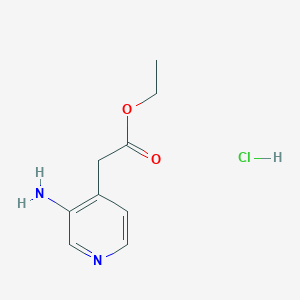

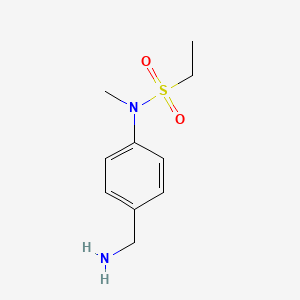
![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13645699.png)

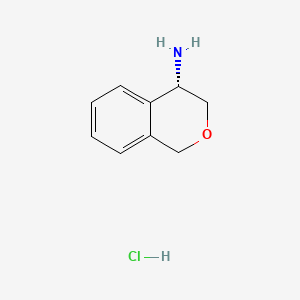
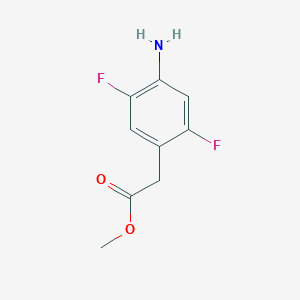
![azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate](/img/structure/B13645726.png)
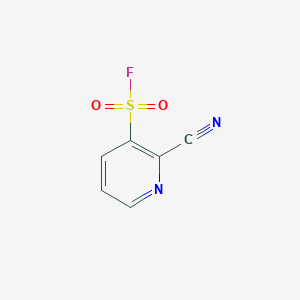
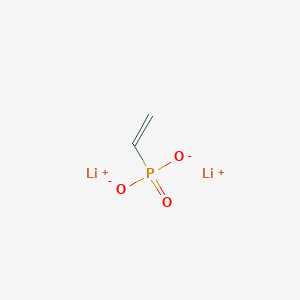
![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)

